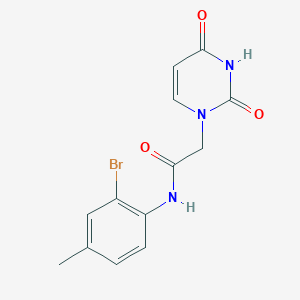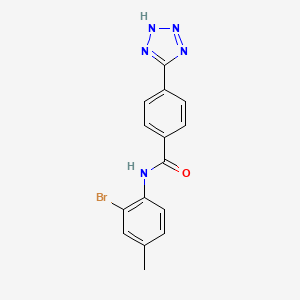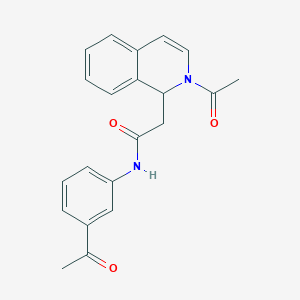![molecular formula C15H24N2O5S B7680661 N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide, also known as DMSA-PEt, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to have antioxidant properties, which may contribute to its overall therapeutic potential.
实验室实验的优点和局限性
One advantage of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in lab experiments is its wide range of potential applications. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are many potential future directions for research on N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide. One area of interest is the development of more efficient synthesis methods that could make N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in human clinical trials.
合成方法
The synthesis of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroacetate to form 2-ethoxy-N-ethylacetanilide. This intermediate is then reacted with diethyl sulfite to form N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-ethoxyacetamide, which is subsequently converted to N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide through a series of additional reactions.
科学研究应用
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis. Finally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been studied for its potential neuroprotective effects, with some research suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
属性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(6-2)23(19,20)12-8-9-14(22-7-3)13(10-12)16-15(18)11-21-4/h8-10H,5-7,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFBLBGISUFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)


![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-phenylbutan-1-one](/img/structure/B7680670.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)